1-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-2-ol
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Overview
Description
1-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-2-ol is a chemical compound with the molecular formula C9H14BrNOS and a molecular weight of 264.18 g/mol . This compound is characterized by the presence of a bromothiophene moiety, an amino group, and a tertiary alcohol group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-2-ol typically involves the reaction of 5-bromothiophene-2-carbaldehyde with 2-amino-2-methylpropan-1-ol under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve bulk synthesis and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
1-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Medicine: Research on its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It serves as a precursor for the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets. The bromothiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the amino and alcohol groups can form hydrogen bonds with various biomolecules . These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
1-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-2-ol can be compared with similar compounds such as:
1-(((3-Bromothiophen-2-yl)methyl)amino)-2-methylpropan-2-ol: Similar structure but with a different bromine position on the thiophene ring.
2-Methyl-2-propanol: A structural isomer with different functional groups.
1-Amino-2-methylpropan-2-ol: Lacks the bromothiophene moiety, making it less versatile in certain applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and biological interactions.
Biological Activity
1-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-2-ol is a chemical compound notable for its unique structural features, including a bromothiophene moiety, an amino group, and a tertiary alcohol functional group. This combination suggests diverse potential biological activities, making it a subject of interest in pharmacological research.
- Molecular Formula : C9H14BrNOS
- Molecular Weight : 264.18 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromothiophene moiety can participate in π-π stacking interactions with aromatic residues in proteins, while the amino and alcohol groups can form hydrogen bonds with biomolecules. This dual functionality suggests that the compound may act as a modulator of protein function or an inhibitor of enzymatic activity.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
- Enzyme Inhibition : The compound's structure allows it to interact with different enzyme systems, potentially acting as an inhibitor. Ongoing studies are exploring its effects in biochemical assays.
- Neuroprotective Effects : Some derivatives of bromothiophene compounds have been studied for neuroprotective properties, indicating that this compound may also offer similar benefits.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-{[(4-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-2-ol | Similar structure but with bromine at a different position | Different reactivity due to bromine's position |
2-Methyl-2-propanol | A structural isomer lacking the bromothiophene moiety | Less versatile due to absence of thiophene interaction |
1-Amino-2-methylpropan-2-ol | Lacks the bromothiophene moiety | Limited chemical reactivity compared to the target compound |
The distinct combination of functional groups in this compound allows for diverse chemical reactivity and potential biological interactions not found in simpler analogs.
Properties
Molecular Formula |
C9H14BrNOS |
---|---|
Molecular Weight |
264.18 g/mol |
IUPAC Name |
1-[(5-bromothiophen-2-yl)methylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C9H14BrNOS/c1-9(2,12)6-11-5-7-3-4-8(10)13-7/h3-4,11-12H,5-6H2,1-2H3 |
InChI Key |
XHBXYQPXXPNDNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1=CC=C(S1)Br)O |
Origin of Product |
United States |
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